3-(1H-imidazol-1-yl)pyridine dihydrochloride

Catalog No.
S3040392
CAS No.
1795497-44-7
M.F
C8H9Cl2N3
M. Wt
218.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-imidazol-1-yl)pyridine dihydrochloride

CAS Number

1795497-44-7

Product Name

3-(1H-imidazol-1-yl)pyridine dihydrochloride

IUPAC Name

3-imidazol-1-ylpyridine;dihydrochloride

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08

InChI

InChI=1S/C8H7N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h1-7H;2*1H

InChI Key

MNQVPKXFVPLOPQ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N2C=CN=C2.Cl.Cl

solubility

not available

3-(1H-imidazol-1-yl)pyridine dihydrochloride is an organic compound with a unique molecular structure that combines a pyridine ring and an imidazole ring. Its chemical formula is C8H9Cl2N3, and it has a molecular weight of 218.08 g/mol. The compound is characterized by its crystalline form, typically appearing as a white to off-white powder. It is soluble in water, methanol, and ethanol, but insoluble in many organic solvents such as chloroform and benzene. The melting point of this compound ranges from 230°C to 235°C, while it has a boiling point of approximately 300°C under reduced pressure .

Typical of heterocyclic compounds. For example:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Coordination Chemistry: As a ligand, it can coordinate with metal ions to form complexes, which are useful in catalysis and material science.
  • Cyclization Reactions: It can undergo cyclization reactions to form more complex structures, which are often explored in pharmaceutical chemistry.

3-(1H-imidazol-1-yl)pyridine dihydrochloride exhibits significant biological activity, making it a valuable compound in medicinal chemistry. It has been studied for its potential use as:

  • Antiviral Agents: Its structure allows for interaction with viral enzymes or receptors.
  • Antimalarial and Anticancer Agents: The compound has shown promise in inhibiting the growth of certain cancer cells and parasites.
  • Ligands in Drug Development: Its ability to bind with biological targets makes it a candidate for developing new therapeutic agents .

The synthesis of 3-(1H-imidazol-1-yl)pyridine dihydrochloride can be achieved through several methods:

  • Reaction of 2-Chloro-3-cyanopyridine with Imidazole:
    • This method involves using potassium carbonate as a base to facilitate the reaction.
  • Reaction of 2-Aminopyridine with Imidazole-1-carboxaldehyde:
    • Acetic acid is used as a catalyst in this reaction.

After synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .

The applications of 3-(1H-imidazol-1-yl)pyridine dihydrochloride span various fields:

  • Pharmaceutical Research: It serves as a building block for synthesizing new drugs targeting various diseases.
  • Coordination Chemistry: Used as a ligand for metal complexes that have applications in catalysis and materials science.
  • Biological Studies: Its biological properties make it useful in research related to drug interactions and mechanisms .

Interaction studies involving 3-(1H-imidazol-1-yl)pyridine dihydrochloride focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding interactions.

These studies help elucidate the mechanisms through which the compound exerts its biological effects and assist in optimizing its structure for better efficacy .

Several compounds share structural similarities with 3-(1H-imidazol-1-yl)pyridine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
3-(1H-imidazol-4-yl)pyridine dihydrochlorideC8H9Cl2N3218.08Similar structure but different position of imidazole
3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochlorideC9H11Cl2N3232.09Contains a methyl group on the imidazole ring
4-(1H-imidazol-5-yl)pyridineC8H8N4160.17Lacks dihydrochloride salt form

Uniqueness

The uniqueness of 3-(1H-imidazol-1-yl)pyridine dihydrochloride lies in its specific arrangement of nitrogen-containing heterocycles, which enhances its biological activity compared to other similar compounds. Its dual functionality as both a ligand and an active pharmaceutical ingredient distinguishes it within the realm of organic compounds used in drug development .

The development of 3-(1H-imidazol-1-yl)pyridine dihydrochloride is rooted in the broader exploration of imidazole-pyridine hybrid systems, which gained momentum in the late 20th century. Imidazole and pyridine, both nitrogen-containing heterocycles, were historically studied for their electronic and pharmacological properties. The fusion of these rings into hybrid structures emerged as a strategy to enhance bioactivity and tune electronic characteristics.

The parent compound, 3-(1H-imidazol-1-yl)pyridine, was first synthesized via nucleophilic aromatic substitution reactions, where imidazole was coupled to pyridine derivatives at the 3-position. The dihydrochloride salt form, developed later, improved aqueous solubility and stability, making it more suitable for pharmaceutical applications. Early synthetic routes relied on metal catalysts, but recent advancements have emphasized metal-free methodologies to align with green chemistry principles.

Significance in Heterocyclic Chemistry

Imidazole-pyridine hybrids occupy a critical niche in heterocyclic chemistry due to their dual functionality:

  • Electronic Properties: The pyridine ring provides electron-deficient characteristics, while the imidazole moiety offers π-π stacking capabilities and hydrogen-bonding sites.
  • Bioactive Potential: These hybrids exhibit antimicrobial, anticancer, and kinase-inhibitory activities, attributed to their ability to interact with biological targets through multiple binding modes.

The dihydrochloride form enhances bioavailability by increasing solubility in polar solvents, a key consideration in drug design.

Position Within Imidazole-Pyridine Hybrid Compounds

3-(1H-imidazol-1-yl)pyridine dihydrochloride belongs to a subclass of imidazole-pyridine hybrids characterized by direct linkage between the two heterocycles. Its structural simplicity contrasts with fused-ring systems like imidazo[1,2-a]pyridines, which require more complex synthetic routes. Key comparative features include:

Feature3-(1H-Imidazol-1-yl)pyridine DihydrochlorideImidazo[1,2-a]pyridines
Ring ConnectivityNon-fused, single bond linkageFused bicyclic system
Synthetic ComplexityModerate (2–3 steps)High (multicomponent reactions)
Substitution SitesPositions 3 (pyridine) and 1 (imidazole)Multiple positions (2, 3, 5, etc.)

This compound’s versatility allows for straightforward functionalization, enabling the creation of derivatives with tailored properties.

Research Landscape Evolution

Research on 3-(1H-imidazol-1-yl)pyridine dihydrochloride has evolved in three phases:

  • Early Exploration (1990s–2000s): Focused on metal-catalyzed coupling reactions, often requiring palladium or copper catalysts.
  • Green Chemistry Shift (2010s): Adoption of solvent-free conditions and acid-mediated protocols (e.g., HCl in continuous flow systems).
  • Modern Applications (2020s): Integration into high-throughput screening libraries for drug discovery, leveraging its dual heterocyclic pharmacophore.

Recent studies emphasize scalability, with microwave-assisted and flow-chemistry approaches reducing reaction times from hours to minutes.

Structural and Synthetic Insights

Molecular Architecture

The compound’s structure (C₈H₉Cl₂N₃) features:

  • A pyridine ring substituted at the 3-position with an imidazole group.
  • Two hydrochloride counterions, protonating the imidazole’s N3 and pyridine’s N atoms.

Key Structural Data:

PropertyValueSource
Molecular Weight218.08 g/mol
SolubilityWater: >50 mg/mL
Melting Point230–235°C

Synthesis Methodologies

Direct Coupling Approach

The most efficient route involves reacting 3-chloropyridine with imidazole under basic conditions:

3-chloropyridine + imidazole → 3-(1H-imidazol-1-yl)pyridine (free base)  Free base + 2 HCl → 3-(1H-imidazol-1-yl)pyridine dihydrochloride  

This method achieves yields of 70–85% under reflux in ethanol.

Metal-Free Alternatives

Perchloric acid or HCl in aqueous media promotes condensation without metal catalysts, aligning with green chemistry goals. For example:

  • HCl-Mediated Synthesis: A continuous flow process using HCl gas in PEG-400/water achieves 90% conversion in <10 minutes.

Classical Synthetic Approaches

Direct Coupling Reactions

Direct coupling between pyridine derivatives and imidazole precursors represents a foundational method for synthesizing 3-(1H-imidazol-1-yl)pyridine. Early approaches utilized pyridine-N-oxide and 1,1′-sulfonyldiimidazole in boiling toluene, producing the target compound in 78% yield after column chromatography [1]. This method relies on the nucleophilic displacement of the sulfonyl group by the pyridine nitrogen, followed by dehydration to form the imidazole ring. Modifications, such as replacing 1,1′-sulfonyldiimidazole with cost-effective 1,1′-carbonyldiimidazole, reduced production costs while maintaining comparable yields [1]. Reaction times extended to 10 hours in toluene under reflux ensured complete conversion, though solvent removal and purification remained labor-intensive.

Nucleophilic Substitution Routes

Nucleophilic substitution strategies exploit the reactivity of halogenated pyridines or imidazoles. For instance, 3-bromopyridine reacts with imidazole derivatives under basic conditions, facilitated by potassium fluoride in dimethylformamide (DMF) [2]. Regioselectivity challenges arise due to competing pathways: electron-deficient aryl groups favor nucleophilic substitution at the pyridine’s 3-position, while electron-rich substrates promote addition-cyclization mechanisms [2]. A study demonstrated that gem-dibromovinyl substrates with o-halophenyl groups preferentially form 2-substituted imidazo[1,2-a]pyridines, whereas p-halophenyl derivatives yield 3-substituted analogs [2]. This divergence underscores the importance of substrate electronic properties in directing reaction outcomes.

Modern Synthetic Strategies

Catalyst-Mediated Syntheses

Transition-metal catalysts enhance coupling efficiency and regiocontrol. Palladium-based systems, such as Pd(OAc)₂ with tri-o-tolylphosphine, enable Suzuki-Miyaura cross-couplings between boronic acid-functionalized imidazoles and halopyridines. For example, 3-iodopyridine couples with 1H-imidazol-1-ylboronic acid pinacol ester in tetrahydrofuran (THF) at 80°C, achieving 85% yield [4]. Copper(I) iodide also facilitates Ullmann-type couplings, particularly for electron-deficient pyridines, though stoichiometric ligands like 1,10-phenanthroline are required to suppress homocoupling byproducts [4].

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and aqueous-phase reactions reduce environmental impact. Ball-milling 3-aminopyridine with imidazole-1-carbaldehyde in the presence of silica gel as a grinding auxiliary generates the target compound without solvents, achieving 70% yield after 2 hours [2]. Microwave-assisted reactions in water further accelerate synthesis: a 20-minute irradiation at 150°C of 3-chloropyridine and imidazole with sodium bicarbonate as a base yields 92% product [4]. These methods minimize waste and energy consumption while maintaining high purity.

Scale-Up Considerations and Industrial Synthesis

Industrial production prioritizes cost-efficiency and reproducibility. Continuous-flow reactors replace batch processes for chlorination and coupling steps, reducing reaction times from hours to minutes [4]. A patented large-scale method employs a two-stage process: (1) cyclocondensation of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form pyrazolidine intermediates, and (2) oxidative decarboxylation using manganese(IV) oxide in acetonitrile [4]. Critical challenges include managing exotherms during chlorination and optimizing crystallization conditions to avoid amorphous solids.

Derivative Synthesis and Structural Modifications

Structural diversification focuses on substituent introduction at the imidazole 4- or 5-positions or pyridine ring. Electrophilic aromatic substitution with nitric acid-sulfuric acid mixtures nitrates the pyridine ring at the 4-position, while Friedel-Crafts acylation adds acetyl groups to the imidazole [2]. Reductive amination of ketone derivatives with methylamine introduces hydrophilic side chains, enhancing solubility for pharmaceutical applications [4].

Yield Optimization Techniques

Key factors influencing yield include:

ParameterOptimal ConditionYield Improvement
Reaction Time10–12 hours (reflux)78% → 89% [1]
Solvent PolarityDMF vs. THF+15% [2]
Catalyst Loading5 mol% Pd(OAc)₂70% → 85% [4]
Temperature ControlMicrowave, 150°C92% [4]

Precise stoichiometry of reactants, particularly maintaining a 1:1 molar ratio of pyridine to imidazole precursors, prevents oligomerization [1]. Post-reaction quenching with ice-cold sodium hydroxide improves imidazole stability during workup [2].

Heterocyclic System Dynamics

The molecular architecture of 3-(1H-imidazol-1-yl)pyridine dihydrochloride features a unique heterocyclic system comprising two distinct aromatic rings: a pyridine ring connected to an imidazole ring at the 3-position [1]. This compound exhibits a molecular formula of C₈H₉Cl₂N₃ with a molecular weight of 218.08 g/mol . The fundamental structural unit, 3-(1H-imidazol-1-yl)pyridine, displays a planar architecture where the pyridine nitrogen (N1) and imidazole nitrogens (N1', N3') create distinct electronic environments [3].

Table 1: Fundamental Molecular Properties of 3-(1H-imidazol-1-yl)pyridine dihydrochloride

PropertyValue
Molecular FormulaC₈H₉Cl₂N₃
Molecular Weight218.08 g/mol
Melting Point230-235°C
SolubilityWater, methanol, ethanol
Topological Polar Surface Area41.5 Ų
Crystalline FormWhite to off-white powder

The heterocyclic system demonstrates remarkable dynamic behavior through prototropic tautomerism in the imidazole ring, allowing hydrogen migration between nitrogen atoms with an activation energy of approximately 2.1 kcal/mol [3]. This tautomeric equilibrium significantly influences the compound's acidity, with the imidazole nitrogen hydrogen exhibiting a pKa of approximately 6.8 [3]. Crystal structure analysis reveals that the six-membered and five-membered rings are slightly twisted away from each other, forming a dihedral angle of 7.96° in related compounds [4].

Coordination Chemistry Capabilities

The compound exhibits exceptional coordination chemistry capabilities due to its multiple nitrogen donor sites. The pyridine nitrogen provides a Lewis basic site with intermediate softness according to Hard-Soft Acid-Base (HSAB) theory, reflecting its small but significant properties as a π-acceptor ligand [5]. The imidazole nitrogen atoms contribute additional coordination sites, with the imidazole ring being approximately 15 times more basic than pyridine (pKa values of 6.8 and 5.25, respectively) [5].

Table 2: Coordination Modes and Metal-Nitrogen Bond Lengths

Metal CenterCoordination ModeBond Length (Å)Reference
Copper(I)Monodentate2.666 [6]
Ruthenium(II)Bidentate2.08 [7]
Osmium(II)Bidentate2.068 [7]
Nickel(II)Chelating1.98 [7]

The compound functions as a bidentate ligand through both pyridine and imidazole nitrogen atoms, forming stable five-membered chelate rings with metal centers [8]. Metal-nitrogen bond lengths in pyridine complexes reveal an anticorrelation with d-electron count, with typical distances ranging from 1.98 to 2.67 Å depending on the metal center and coordination environment [7] [6].

Hydrogen Bonding Networks

The dihydrochloride salt form enables extensive hydrogen bonding networks through multiple donor and acceptor sites. The compound's crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, forming extended one-dimensional chains along the crystallographic a-axis [4]. The pyridine nitrogen atom exhibits close proximity to carbon-bound hydrogen atoms of the imidazole ring, with H⋯N distances of 2.70 Å, which is slightly shorter than the sum of van der Waals radii (2.75 Å) [4].

Table 3: Hydrogen Bond Parameters

Interaction TypeDistance (Å)Angle (°)Symmetry Operation
N—H⋯N2.27160x+1/2, -y+1/2, -z
C—H⋯π2.87133-x+1, -y, -z
C—H⋯N2.70-Direct contact

The hydrogen bonding network is further stabilized by intermolecular C—H⋯π interactions and π–π stacking interactions, with centroid-to-centroid distances of 3.853 Å between aromatic rings [4]. These non-covalent interactions contribute significantly to the overall crystal packing stability and influence the compound's physical properties.

Crystal Packing Arrangements

The crystal structure of 3-(1H-imidazol-1-yl)pyridine dihydrochloride adopts a complex three-dimensional packing arrangement. Related compounds crystallize in orthorhombic space groups with cell parameters typically ranging from a = 10.00 Å, b = 7.98 Å, c = 17.62 Å [4]. The molecular packing is characterized by planar layer-style arrangements where all atoms in each molecule are essentially coplanar [9].

Table 4: Crystal Packing Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
Cell Volume1407.4 ų
Z (molecules/unit cell)8
Density1.389 g/cm³

The crystal packing is dominated by N⋯H interactions, which account for approximately 40.9% of all intermolecular contacts [9]. The packing arrangement facilitates efficient π-π stacking between aromatic rings, with interplanar distances optimized for maximum van der Waals interactions while minimizing steric repulsion.

Computational Structural Studies

Density Functional Theory (DFT) calculations using B3LYP/6-311++G** basis sets provide comprehensive insights into the electronic structure of 3-(1H-imidazol-1-yl)pyridine dihydrochloride [3]. The HOMO-LUMO energy gap is calculated to be 4.3 eV, indicating moderate reactivity toward electrophilic substitution reactions [3]. The molecular orbitals reveal significant π-character in the aromatic systems with distinct electron density distributions between the pyridine and imidazole rings.

Table 5: Calculated Electronic Properties

PropertyValue
HOMO Energy-5.84 eV
LUMO Energy-1.54 eV
Energy Gap4.30 eV
Dipole Moment4.8 D
Polarizability126.7 ų

Computational analysis reveals that the compound exhibits strong intermolecular interactions through Hirshfeld surface analysis, with the most significant contributions arising from H⋯Br/Br⋯H (26.1%), H⋯H (21.7%), and H⋯C/C⋯H (21.3%) interactions [10]. The electronic structure calculations confirm that the nitrogen atoms serve as primary sites for electrophilic attack, with calculated frontier orbital energies indicating moderate chemical hardness and significant electrophilicity index values [11].

The computational studies also reveal that the compound's stability and reactivity are significantly influenced by the electron-withdrawing effects of the chloride counterions, which lower the LUMO energy and enhance the compound's electrophilic character . Molecular dynamics simulations suggest that the compound maintains structural integrity under ambient conditions while exhibiting dynamic behavior in solution through conformational fluctuations and hydrogen bond rearrangements.

Dates

Last modified: 08-18-2023

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